molecular formula C12H13NO3 B1296642 1-N-Cbz-3-pyrrolidinone CAS No. 130312-02-6

1-N-Cbz-3-pyrrolidinone

Cat. No. B1296642
M. Wt: 219.24 g/mol
InChI Key: LMHWEUQNJRXMCD-UHFFFAOYSA-N
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Description

1-N-Cbz-3-pyrrolidinone, also known as 1-Cbz-3-pyrrolidinone or 1-Pyrrolidinecarboxylic acid, 3-oxo-, phenylmethyl ester, is a chemical compound .


Synthesis Analysis

The synthesis of 1-N-Cbz-3-pyrrolidinone and similar compounds often involves the use of various synthetic strategies, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . A specific synthesis method for 1-N-Cbz-3-pyrrolidinone was not found in the available literature.


Molecular Structure Analysis

The molecular formula of 1-N-Cbz-3-pyrrolidinone is C12H13NO3 . Unfortunately, specific details about its molecular structure were not found in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving 1-N-Cbz-3-pyrrolidinone were not found in the available literature, it’s worth noting that pyrrolidinone compounds are often used in various chemical reactions due to their versatile properties .


Physical And Chemical Properties Analysis

1-N-Cbz-3-pyrrolidinone is described as a light yellow solid . Additional physical and chemical properties such as melting point, boiling point, and density can be found in chemical databases .

Scientific Research Applications

Synthesis and Characterization of Dendritic Molecules

1-N-Cbz-3-pyrrolidinone has been used in the synthesis and characterization of dendritic molecules containing pyrrole and carbazole. These molecules are significant for their electroactive properties and potential applications in polymerization reactions (Lellouche et al., 2011).

Polymerization Reactions in Solvent Systems

The compound plays a role in understanding the effects of solvents like N-methyl-2-pyrrolidinone on polymerization reactions. This is crucial for the synthesis of high molecular weight polymers, offering insights into the chemical behavior of related compounds (Bhatnagar et al., 1996).

Synthesis of Hydroxylated Pyrrolizidinic Alkaloids

1-N-Cbz-3-pyrrolidinone is utilized in the highly stereoselective synthesis of hydroxylated pyrrolizidinic alkaloids. These alkaloids have potential applications in pharmaceuticals and natural product synthesis (Izquierdo et al., 2005).

Facilitation of Synthetic Routes for Pyrrolizidines

The compound aids in developing simple and efficient synthetic routes for bis-functionalized pyrrolizidines, which are crucial in drug development and natural product synthesis (Lindner et al., 2018).

Fabrication of Nitrogen-Doped Carbon Fiber Aerogel

It is involved in the preparation of nitrogen-doped carbon fiber aerogel, an efficient material for environmental remediation and degradation of pollutants in water (Liu et al., 2020).

Synthesis of Carboxylated Monomers

1-N-Cbz-3-pyrrolidinone contributes to the synthesis and characterization of novel hybrid carbazole/pyrrole-based carboxylated monomers. These monomers are key in producing electroactive polymeric films and coatings (Lellouche et al., 2011).

Safety And Hazards

While specific safety and hazard information for 1-N-Cbz-3-pyrrolidinone was not found in the available literature, it’s important to handle all chemical compounds with appropriate safety measures. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier .

properties

IUPAC Name

benzyl 3-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-6-7-13(8-11)12(15)16-9-10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHWEUQNJRXMCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1=O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80340057
Record name 1-N-Cbz-3-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-N-Cbz-3-pyrrolidinone

CAS RN

130312-02-6
Record name Benzyl 3-oxopyrrolidine-1-carboxylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-N-Cbz-3-pyrrolidinone
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Record name 1-N-Cbz-3-pyrrolidinone
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Synthesis routes and methods I

Procedure details

150 ml of oxalic acid chloride was added to 2 liters of dichloromethylene. 245 ml of dimethylsulfoxide was gradually added at -70° to -50° C. in a stream of argon. 70.67 g of N-(N-(benzyloxycarbonyl)-3-pyrrolidinol dissolved in dichloromethylene was dropped. After gradual dropping of 720 ml of triethylamine, the mixture was raised to room temperature. After completion of the reaction, the reaction solution was poured into water and extracted with dichloromethylene, followed by removal of the solvent by distillation under reduced pressure. The residue was purified by column chromatography (eluting solvent: hexane-ethyl acetate), thereby obtaining 66.55 g of the intended compound.
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A 12-L, 3 neck round bottom flask equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen bubbler was charged with 351 g (1.61 mol) of benzyl (3R)-3-hydroxypyrrolidine-1-carboxylate (intermediate 1, Step A), 6 L of dichloromethane, 500 g of powdered molecular sieves, and 400 g (3.41 mol) of N-methylmorpholine-N-oxide. The resultant suspension was stirred at ambient temperature and to this was added 12.9 g (0.0367 mol) of tetrapropylammonium perruthenate. The reaction temperature was kept at or below 30° C. with a cold water bath. The mixture was stirred at ambient temperature for 2 h. The mixture was poured onto a plug of 5 kg of silica gel and eluted with 10% ethyl acetate/dichloromethane to give the title compound as an orange oil.
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Synthesis routes and methods V

Procedure details

A dichloromethane (40 ml) solution of 16.58 ml (233.6 mmol) of dimethyl sulfoxide was added dropwise to a dichloromethane (200 ml) solution of 10.19 ml (116.8 mmol) of oxalyl chloride at −78° C., and the mixture was stirred for 10 minutes at the same temperature. To the reaction solution was added dropwise a solution of 23.50 g of literary known 1-benzyloxycarbonyl-3-hydroxypyrrolidine in 200 ml of dichloromethane at −78° C., followed by 60 minutes of stirring at the same temperature. This solution was mixed with 74.02 ml (531.1 mmol) of triethylamine at −78° C., and stirred for 60 minutes at the same temperature and then at room temperature for 60 minutes. After completion of the reaction, 500 ml of water was added dropwise to the reaction solution, and the organic layer was separated. The aqueous layer was washed with dichloromethane (100 ml×2), and combined organic layer was washed with saturated brine (300 ml×1). After drying the organic layer over sodium sulfate, the solvent was evaporated. The resulting residue was subjected to a silica gel column chromatography to yield 20.1 g (86%) of the title compound as an oily product from the eluate of n-hexane:ethyl acetate=1:1.
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86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-N-Cbz-3-pyrrolidinone
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Reactant of Route 6
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Citations

For This Compound
1
Citations
DL Hughes - Organic Process Research & Development, 2018 - ACS Publications
… In the only asymmetric preparative-scale experiment reported, 1-N-Cbz-3-pyrrolidinone was reacted with methylamine (5 equiv) to afford the reductive amination product in 18% yield …
Number of citations: 78 pubs.acs.org

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